5,5'-Dimethyl-2,2'-bipyrimidine
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Overview
Description
5,5’-Dimethyl-2,2’-bipyrimidine: is an organic compound with the molecular formula C10H10N4. It is a derivative of bipyrimidine, featuring two methyl groups attached to the 5th positions of the pyrimidine rings. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dimethyl-2,2’-bipyrimidine typically involves the reaction of 2,2’-bipyrimidine with methylating agents. One common method is the methylation of 2,2’-bipyrimidine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of 5,5’-Dimethyl-2,2’-bipyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5’-Dimethyl-2,2’-bipyrimidine can undergo oxidation reactions to form 5,5’-dimethyl-2,2’-bipyrimidine-5,5’-dicarboxylic acid.
Reduction: Reduction of 5,5’-Dimethyl-2,2’-bipyrimidine can lead to the formation of 5,5’-dimethyl-2,2’-bipyrimidine-5,5’-diamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: 5,5’-Dimethyl-2,2’-bipyrimidine-5,5’-dicarboxylic acid.
Reduction: 5,5’-Dimethyl-2,2’-bipyrimidine-5,5’-diamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5,5’-Dimethyl-2,2’-bipyrimidine is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are used in catalysis and materials science .
Biology: In biological research, 5,5’-Dimethyl-2,2’-bipyrimidine is used as a probe to study DNA interactions. Its derivatives are employed in the development of fluorescent markers for DNA .
Medicine: It is investigated for its cytotoxic properties and its ability to form complexes with metal ions that exhibit anticancer activity .
Industry: In the industrial sector, 5,5’-Dimethyl-2,2’-bipyrimidine is used in the synthesis of dyes and pigments. It is also employed in the production of advanced materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 5,5’-Dimethyl-2,2’-bipyrimidine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to various biological effects. For example, the compound can bind to DNA through groove binding interactions, which can disrupt DNA replication and transcription processes . The molecular targets include DNA and various enzymes involved in DNA metabolism .
Comparison with Similar Compounds
5,5’-Dimethyl-2,2’-bipyridine: Similar in structure but with pyridine rings instead of pyrimidine rings.
2,2’-Bipyrimidine: Lacks the methyl groups at the 5th positions.
5,5’-Dibromo-2,2’-bipyridine: Contains bromine atoms instead of methyl groups.
Uniqueness: 5,5’-Dimethyl-2,2’-bipyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable ligand in coordination chemistry and a useful probe in biological studies .
Properties
Molecular Formula |
C10H10N4 |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methyl-2-(5-methylpyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H10N4/c1-7-3-11-9(12-4-7)10-13-5-8(2)6-14-10/h3-6H,1-2H3 |
InChI Key |
RXIDPALOABYPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)C2=NC=C(C=N2)C |
Origin of Product |
United States |
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